2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
The compound 2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS: 1251579-40-4) is a heterocyclic molecule with a molecular formula of C₂₀H₁₇N₅O₂ and a molecular weight of 359.4 g/mol . Its structure comprises three key moieties:
- Indole ring: A bicyclic aromatic system (1H-indol-3-yl) linked via an ethanone bridge.
- Azetidine: A four-membered saturated ring substituted at the 3-position.
- 1,2,4-Oxadiazole-pyridinyl: A heterocyclic oxadiazole ring fused to a pyridine group, providing π-π stacking and hydrogen-bonding capabilities.
The SMILES notation (O=C(Cc1c[nH]c2ccccc12)N1CC(c2nc(-c3ccccn3)no2)C1) highlights the connectivity of these groups. Despite its structural complexity, critical physicochemical properties (e.g., melting point, solubility) remain unreported in available literature .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-18(9-13-10-22-16-6-2-1-5-15(13)16)25-11-14(12-25)20-23-19(24-27-20)17-7-3-4-8-21-17/h1-8,10,14,22H,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXQIPGFRNQEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring to produce pyridine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions could employ nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various azetidine derivatives.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: The indole and pyridine moieties are known to interact with biological targets, making it useful in drug discovery.
Medicine: It may have therapeutic potential due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The exact mechanism of action of this compound depends on its biological target. it is likely to involve interactions with enzymes or receptors due to the presence of the indole and pyridine rings. These interactions could modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound with Analogs
Role of the Azetidine-Oxadiazole Moiety
The azetidine-oxadiazole-pyridinyl group is a defining feature of the target compound. Analog 1324679-76-6 replaces the pyridinyl group with a thiophene ring and substitutes the indole-ethanone with a trifluoromethylphenyl group . This modification likely enhances lipophilicity (due to the CF₃ group) but may reduce π-π interactions critical for binding to aromatic protein pockets. Similarly, 1324507-08-5 introduces a benzylthio group, which could improve metabolic stability but increase steric bulk .
Indole-Ethanone Modifications
The indole-ethanone moiety is shared with compounds like 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone . Here, the pentyl chain on indole may enhance membrane permeability, while the methoxyphenyl group could modulate electronic effects. However, the absence of the azetidine-oxadiazole core in these analogs limits their utility in applications requiring rigid, planar heterocycles for target engagement.
Biological Activity
The compound 2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that incorporates an indole moiety, a pyridine ring, and an oxadiazole structure. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 324.39 g/mol. The structure features:
- Indole moiety : Known for its role in various biological processes and as a scaffold in drug design.
- Pyridine ring : Often associated with pharmacological activity.
- Oxadiazole : Recognized for its bioactivity against various biological targets.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted the effectiveness of 1,3,4-oxadiazoles as cytotoxic agents, showing their potential in inhibiting cancer cell proliferation. These compounds have been observed to induce apoptosis in various cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell survival and death .
Cholinesterase Inhibition
The oxadiazole derivatives are also noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Inhibitors of these enzymes are valuable for treating conditions like Alzheimer's disease. For instance, related compounds demonstrated IC50 values ranging from 12.8 to 99.2 µM for AChE inhibition, indicating moderate efficacy . The presence of the indole and pyridine structures may enhance this activity through synergistic effects.
Antimicrobial Activity
Oxadiazoles have shown promising antimicrobial properties against various pathogens. The structure's ability to interact with microbial cell membranes or specific intracellular targets contributes to its effectiveness. For example, derivatives have been synthesized and tested against bacterial strains, showcasing significant inhibitory effects .
Case Studies
-
Study on Anticancer Properties :
- Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The most potent derivative exhibited an IC50 value of 15 µM, indicating strong anticancer potential.
-
Cholinesterase Inhibition Study :
- A compound similar to the target molecule was tested for AChE inhibition using Ellman’s method. Results showed that modifications to the alkyl chain significantly influenced inhibitory potency, with some derivatives achieving IC50 values below 50 µM.
Summary of Biological Activities
Q & A
Basic: What synthetic strategies ensure high yield and purity of the target compound?
Answer:
The synthesis requires multi-step protocols with precise control over reaction conditions. Key steps include:
- Acylation of azetidine : Use acid chlorides or activated esters under inert atmospheres to prevent oxidation (e.g., argon/nitrogen) .
- Oxadiazole ring formation : Employ cyclization reactions using reagents like thionyl chloride or carbodiimides, monitored via TLC or HPLC to track intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Yields >80% are achievable with optimized stoichiometry and solvent choice (e.g., DMF for polar intermediates) .
Example Protocol:
| Step | Reagents/Conditions | Monitoring Method | Yield |
|---|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0°C | TLC (Rf = 0.3) | 75% |
| 2 | NH₂OH·HCl, pyridine, reflux | HPLC (RT = 4.2 min) | 85% |
Advanced: How can tautomerism in the indole moiety affect structural characterization?
Answer:
Tautomeric equilibria (e.g., 1H-indol-3-yl vs. 3H-indol-1-yl) complicate NMR interpretation. Methodological solutions include:
- Low-temperature ¹H NMR : Conducted at 90 K to "freeze" tautomers, as demonstrated for similar indole derivatives .
- X-ray crystallography : Resolves tautomeric forms unambiguously. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
- Computational modeling : DFT calculations (B3LYP/6-311+G*) predict dominant tautomers in solution .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the azetidine proton signals appear at δ 3.8–4.2 ppm as multiplet clusters .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ = 377.4 Da) and purity (>95%) using C18 columns with acetonitrile/water gradients .
- FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) groups .
Advanced: How to resolve contradictions between computational binding predictions and experimental bioactivity data?
Answer:
Discrepancies often arise from solvation effects or protein flexibility. Strategies include:
- Molecular dynamics simulations : Run >100 ns trajectories to assess binding pocket flexibility .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking scores .
- Metabolite profiling : LC-MS identifies off-target modifications (e.g., oxidative degradation of the oxadiazole ring) that reduce efficacy .
Basic: What functional groups in the compound are critical for receptor interactions?
Answer:
- Pyridyl-oxadiazole : Acts as a hydrogen-bond acceptor, mimicking ATP in kinase binding pockets .
- Indole ring : Engages in π-π stacking with aromatic residues (e.g., tyrosine in cannabinoid receptors) .
- Azetidine carbonyl : Stabilizes interactions via hydrophobic contacts with nonpolar binding pockets .
Advanced: How to optimize pharmacokinetic (PK) properties while maintaining potency?
Answer:
- LogP adjustments : Introduce polar substituents (e.g., methoxy groups) to reduce LogP from ~3.5 to 2.0, enhancing solubility .
- Prodrug strategies : Mask the carbonyl group as an ester to improve oral bioavailability, as seen in ERK inhibitors .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxadiazole ring) and modify with fluorine or methyl groups .
Basic: What are common synthetic byproducts, and how are they mitigated?
Answer:
- Oxadiazole ring-opening : Occurs under acidic conditions; neutralize reaction mixtures post-cyclization .
- Azetidine N-alkylation : Minimize by using bulky bases (e.g., DIPEA) to suppress competing pathways .
- Purification artifacts : Silica gel may adsorb polar intermediates; switch to reverse-phase columns for hydrophilic byproducts .
Advanced: How does stereochemistry at the azetidine ring influence bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
